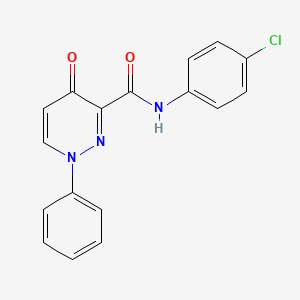
1-(4-ethylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Ethylacetophenone , is a chemical compound with the molecular formula C10H12O. It has a molecular weight of 148.2017 g/mol. The IUPAC Standard InChI for this compound is: InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3 .
Méthodes De Préparation
Synthetic Routes::
Acylation of Ethylbenzene: One common synthetic route involves acylating ethylbenzene with acetyl chloride or acetic anhydride. The reaction occurs under acidic conditions, leading to the formation of 4’-ethylacetophenone.
Friedel-Crafts Acylation: Another method employs Friedel-Crafts acylation, where ethylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This yields the desired compound.
Industrial Production:: Industrial production typically involves large-scale synthesis using the above methods. Optimization ensures high yields and purity.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: 4’-Ethylacetophenone can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions can occur at the phenyl ring, introducing various substituents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly employed.
Substitution: Lewis acids (e.g., AlCl) facilitate Friedel-Crafts reactions.
- Oxidation: 4’-Ethylbenzoic acid
- Reduction: 4’-Ethylphenylethanol
- Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have pharmaceutical applications.
Industry: Flavor and fragrance synthesis.
Mécanisme D'action
The exact mechanism of action for 4’-Ethylacetophenone depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other acetophenones, such as 4-methylacetophenone and 4-chloroacetophenone, share structural similarities. 4’-Ethylacetophenone’s unique ethyl substitution sets it apart.
Propriétés
Formule moléculaire |
C19H17N3O2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-4-oxo-N-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-2-14-8-10-16(11-9-14)22-13-12-17(23)18(21-22)19(24)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,24) |
Clé InChI |
BIFOWEMAFDHYFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11390448.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B11390449.png)
![4-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B11390459.png)
![1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390466.png)

![6-(4-fluorophenyl)-N-(2-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390474.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B11390482.png)
![1-(2-Fluorophenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11390489.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390495.png)
![Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B11390506.png)
![2-[(4-benzylpiperidin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one](/img/structure/B11390514.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11390533.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11390540.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11390541.png)
